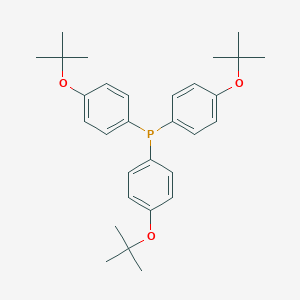

Tris(p-tert-butoxyphenyl)phosphine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tris(p-tert-butoxyphenyl)phosphine is a triarylphosphine derivative, a class of organophosphorus compounds known for their interesting structural and electronic properties. These compounds are significant in various chemical reactions and have diverse applications in catalysis and material science.

Synthesis Analysis

The synthesis of triarylphosphines like Tris(p-tert-butoxyphenyl)phosphine generally involves the reaction of aryl groups with phosphorus compounds. For instance, Sasaki et al. (2002) synthesized extremely crowded triarylpnictogens, including triarylphosphines, by reacting 2,4,6-triisopropylphenylcopper(I) with pnictogen trichlorides, demonstrating the influence of bulky aryl groups on the structure and properties of the resulting compounds (Sasaki, Sutoh, Murakami, & Yoshifuji, 2002).

Molecular Structure Analysis

The molecular structure of triarylphosphines like Tris(p-tert-butoxyphenyl)phosphine is influenced significantly by the substituents on the aryl rings. Steinberger, Ziemer, and Meisel (2001) studied tris(tert-butyl)phosphine selenide, revealing how bulky tert-butyl ligands influence bond angles and lengths, indicative of distorted tetrahedral geometry around the phosphorus atom (Steinberger, Ziemer, & Meisel, 2001).

Chemical Reactions and Properties

Triarylphosphines participate in various chemical reactions, often as ligands in coordination complexes. For instance, Burford et al. (2003) synthesized a series of phosphine-diphenylphosphenium donor-acceptor cationic complexes, highlighting the versatility of triarylphosphines in forming homoatomic P-P coordinate bonds (Burford, Ragogna, McDonald, & Ferguson, 2003).

Physical Properties Analysis

The physical properties of triarylphosphines like Tris(p-tert-butoxyphenyl)phosphine are dictated by their molecular structure. The bulky substituents often lead to significant steric hindrance, influencing their solubility, melting points, and crystalline structure.

Chemical Properties Analysis

The chemical properties of triarylphosphines are characterized by their electron-donating abilities and reactivity towards various chemical entities. For example, Hayashi et al. (2007) explored the basicity of Tris(2,4,6-trimethoxyphenyl)phosphine in organic synthesis, demonstrating its utility in the transformation of α,β-unsaturated aldehydes to saturated carboxylic-acid derivatives (Hayashi, Kawabata, Yoshimoto, & Tanaka, 2007).

Wissenschaftliche Forschungsanwendungen

Phosphine Compounds in Synthesis and Catalysis

Phosphine compounds are pivotal in synthesis and catalysis due to their ability to act as ligands, forming complexes with various metals. These complexes are widely used in catalytic reactions, including hydrogenation, carbon-carbon bond formation, and more. The versatility of phosphine ligands stems from their electronic and steric properties, which can be finely tuned to optimize the activity and selectivity of metal catalysts (Chi & Chou, 2010; Li et al., 2007).

Phosphine Ligands in Organic Synthesis

The structural and electronic flexibility of phosphine ligands makes them invaluable in organic synthesis. They facilitate a range of transformations, including coupling reactions and the synthesis of complex molecules. Their ability to stabilize different metal centers opens the door to numerous catalytic processes essential for constructing organic frameworks (Dutartre et al., 2016).

Environmental Applications

Phosphine compounds also find applications in environmental science, particularly in the study of phosphorus cycles and the detection of phosphine in various matrices. Their role in environmental chemistry highlights the broader impacts of phosphine beyond synthesis and catalysis, including implications for atmospheric chemistry and biogeochemical cycles (Glindemann et al., 2005).

Bioorthogonal Chemistry

Phosphine compounds play a critical role in bioorthogonal chemistry, where they are used for labeling and tracking molecules within biological systems without interfering with natural processes. This application is particularly important in the development of diagnostic and therapeutic tools, showcasing the versatility of phosphine compounds in bridging chemistry and biology (Heiss et al., 2021).

Material Science and Luminescence

In material science, phosphine ligands contribute to the development of luminescent materials. Their ability to form complexes with metals that exhibit photophysical properties is utilized in creating sensors, light-emitting diodes (LEDs), and other photonic devices. This underscores the importance of phosphine compounds in the advancement of materials with novel optical properties (Szukalski et al., 2021).

Eigenschaften

IUPAC Name |

tris[4-[(2-methylpropan-2-yl)oxy]phenyl]phosphane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H39O3P/c1-28(2,3)31-22-10-16-25(17-11-22)34(26-18-12-23(13-19-26)32-29(4,5)6)27-20-14-24(15-21-27)33-30(7,8)9/h10-21H,1-9H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGNAOCDIZFIEQK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)P(C2=CC=C(C=C2)OC(C)(C)C)C3=CC=C(C=C3)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H39O3P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tris-(p-TerT-buToxyphenyl) phosphine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.